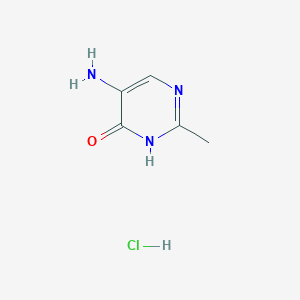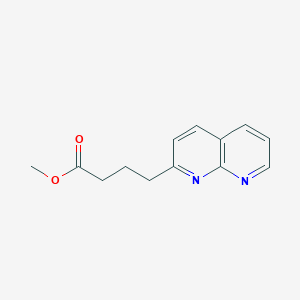
Methyl 4-(1,8-naphthyridin-2-yl)butanoate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methyl 4-(1,8-naphthyridin-2-yl)butanoate is a chemical compound that belongs to the class of 1,8-naphthyridines. These compounds are known for their diverse biological activities and photochemical properties. The 1,8-naphthyridine core is a significant structure in medicinal chemistry, often found in various drugs and research chemicals due to its potential therapeutic applications .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 1,8-naphthyridines, including Methyl 4-(1,8-naphthyridin-2-yl)butanoate, can be achieved through several methods. One common approach involves the multicomponent reaction (MCR) of substituted aromatic aldehydes, 2-aminopyridine, and malononitrile or methyl cyanoacetate in the presence of catalysts like N,N,N’,N’-tetrabromobenzene-1,3-disulfonamide (TBBDA) or poly(N,N’-dibromo-N-ethylbenzene-1,3-disulfonamide) (PBBS) . Another method includes the Friedländer approach using green strategies, hydroamination of terminal alkynes followed by Friedländer cyclization, and metal-catalyzed synthesis .
Industrial Production Methods: Industrial production of 1,8-naphthyridines often involves the use of water-soluble catalysts to facilitate the synthesis in aqueous environments. For instance, a water-soluble Ir catalyst can efficiently catalyze the synthesis of 1,8-naphthyridines in water under air atmosphere, involving the dehydrogenative coupling of (2-aminopyridin-3-yl)methanol and secondary alcohol .
化学反应分析
Types of Reactions: Methyl 4-(1,8-naphthyridin-2-yl)butanoate undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound to achieve desired properties or to synthesize derivatives with specific biological activities.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like selenium dioxide for oxidation, reducing agents like hydrazine hydrate for reduction, and various nucleophiles for substitution reactions . The reaction conditions typically involve refluxing in solvents like ethanol or dioxane, depending on the desired transformation.
Major Products: The major products formed from these reactions include various substituted 1,8-naphthyridines, which can exhibit a range of biological activities. For example, the oxidation of 2-acetylamino-7-methyl-1,8-naphthyridine with selenium dioxide yields 2-amino-1,8-naphthyridine-7-carboxaldehyde .
科学研究应用
Methyl 4-(1,8-naphthyridin-2-yl)butanoate has several scientific research applications due to its versatile chemical structure. In chemistry, it is used as a building block for synthesizing more complex molecules. In biology and medicine, it serves as a potential therapeutic agent due to its ability to interact with various biological targets. The compound is also used in the development of light-emitting diodes, dye-sensitized solar cells, molecular sensors, and self-assembly host–guest systems .
作用机制
The mechanism of action of Methyl 4-(1,8-naphthyridin-2-yl)butanoate involves its interaction with specific molecular targets and pathways. The 1,8-naphthyridine core can intercalate with DNA, altering its conformation and inhibiting processes like DNA duplication or transcription. This mechanism is particularly relevant in its potential anticancer activity, where it can suppress the growth of cancer cells by interfering with their genetic material .
相似化合物的比较
Methyl 4-(1,8-naphthyridin-2-yl)butanoate can be compared with other similar compounds like 2,7-difunctionalized-1,8-naphthyridines, which also exhibit significant biological activities. These compounds include 2-amino-7-hydroxymethyl-1,8-naphthyridine, 2-amino-1,8-naphthyridine-7-carboxaldehyde, and 2,7-dimethyl-4-methoxy-1,8-naphthyridine . The uniqueness of this compound lies in its specific substitution pattern, which can confer distinct biological properties and applications.
属性
IUPAC Name |
methyl 4-(1,8-naphthyridin-2-yl)butanoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2O2/c1-17-12(16)6-2-5-11-8-7-10-4-3-9-14-13(10)15-11/h3-4,7-9H,2,5-6H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JDTNCLNWBWFGOC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CCCC1=NC2=C(C=CC=N2)C=C1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![2-(2-Bromophenyl)-8-methoxyimidazo[1,2-a]pyridine](/img/structure/B13666161.png)
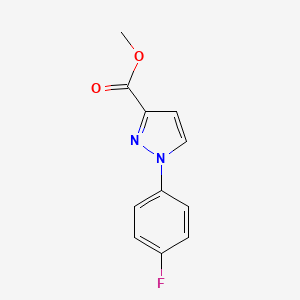
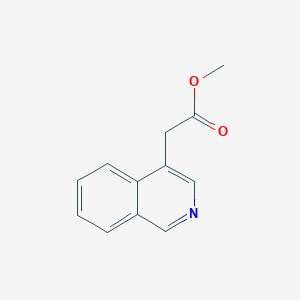
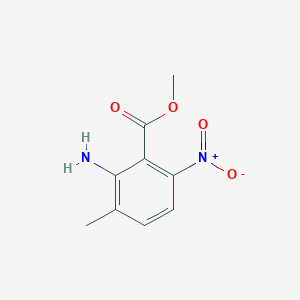
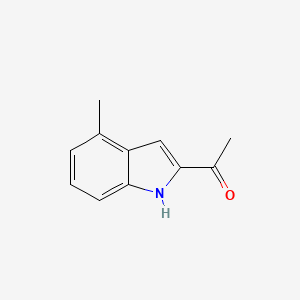
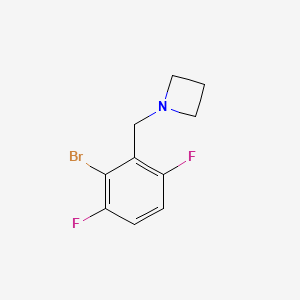


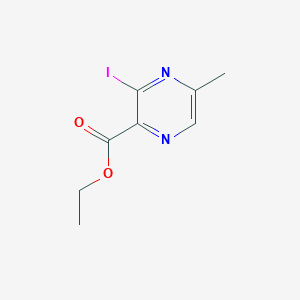
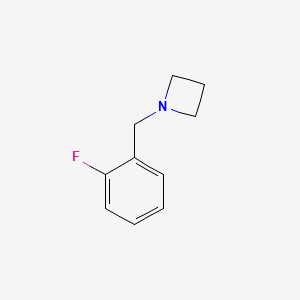
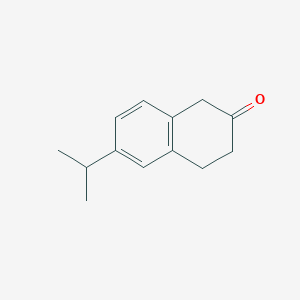
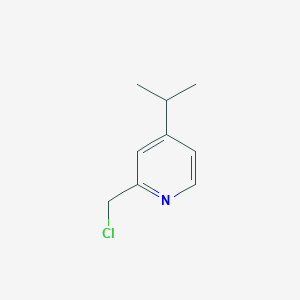
![Methyl (R)-2-Boc-2-aza-5-silaspiro[4.4]nonane-3-carboxylate](/img/structure/B13666240.png)
